N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c1-3-25-10-16(23)20-13-8-11(4-5-12(13)18)14-9-22-15(19-14)6-7-17(21-22)24-2/h4-9H,3,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJGZALLPTMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The chloro-substituted phenyl ring is then introduced via a substitution reaction, followed by the attachment of the ethoxyacetamide group through an amidation reaction. Each step requires specific reagents and conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Chemistry
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide serves as a valuable building block in organic synthesis. It can be utilized in various transformations to create more complex molecules. Its distinct chemical properties allow it to participate in reactions such as oxidation, reduction, and substitution .
Biology
Research indicates that this compound exhibits potential biological activities. Specifically, it has been studied for its antimicrobial and anticancer properties. The interactions with biological targets such as enzymes and receptors are critical for its efficacy in these areas .
Medicine
The compound is being explored as a therapeutic agent due to its unique structure and biological activity. Its potential applications include:
- Anticancer Treatments : Initial studies suggest that it may inhibit the growth of certain cancer cell lines.
- Antimicrobial Agents : Its effectiveness against various pathogens makes it a candidate for developing new antimicrobial drugs.
Case Studies
Several case studies have documented the efficacy of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines through apoptosis induction.
- Antimicrobial Effects : Another study evaluated the compound's activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation for drug development applications.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (946217-68-1)
- Key Difference : Cyclopentanecarboxamide replaces the ethoxyacetamide group.
- Impact : The cyclopentane ring introduces higher lipophilicity, which may reduce aqueous solubility but enhance membrane permeability. This could affect absorption and metabolic clearance rates compared to the ethoxyacetamide derivative .
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 121, EP 2 903 618 B1)
- Key Difference : A pyrimidine-diazepane-indazole scaffold replaces the imidazopyridazine core.
- Impact : The diazepane and indazole groups may enhance binding to kinases or other enzymatic targets due to hydrogen-bonding interactions. However, the larger molecular weight could reduce bioavailability .
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (Compound 6y)
- Key Difference : Incorporates a tert-butylphenyl group and an indole-chlorobenzoyl system.
- The indole moiety may confer distinct electronic properties for receptor binding .
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The ethoxyacetamide group in the target compound balances lipophilicity and solubility, making it more favorable for oral administration than the cyclopentanecarboxamide analog.
- The pyrimidine-diazepane analog’s higher hydrogen-bonding capacity may improve target specificity but could increase metabolic instability .
Biological Activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide is a synthetic organic compound belonging to the imidazo[1,2-b]pyridazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 392.8 g/mol. The compound features a chloro substituent, a methoxy group, and an amide functional group, contributing to its diverse biological activities.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Preparation of the Imidazo[1,2-b]pyridazine Core : This can be achieved through cyclization reactions using appropriate precursors.
- Substitution Reaction : The chloro-substituted phenyl ring is introduced via a substitution reaction.
- Amidation Reaction : Finally, the ethoxyacetamide group is attached through an amidation reaction.
Each step requires specific reagents and controlled conditions to ensure high yield and purity of the final product .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to desired biological effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds in the chloroacetamide class. For instance, N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Less effective against Escherichia coli.
- Fungal strains : Moderately effective against Candida albicans .
The variations in biological activity are often linked to the position of substituents on the phenyl ring, which influences lipophilicity and membrane permeability.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate potential efficacy in inhibiting tumor growth. The compound's mechanism may involve disrupting cell signaling pathways associated with cancer proliferation .
Study 1: Antimicrobial Screening
A study screened several newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity .
Study 2: Anticancer Efficacy
In another investigation focused on anticancer activity, derivatives similar to this compound were tested against various cancer cell lines. Results showed significant inhibition of cell proliferation in certain lines, suggesting that structural modifications could lead to more potent anticancer agents .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide?
The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions to introduce key functional groups. For example:
- Step 1 : Substitution reactions using chlorinated nitrobenzene derivatives and heterocyclic alcohols (e.g., imidazo[1,2-b]pyridazine precursors) under basic conditions to form intermediates .
- Step 2 : Reduction of nitro groups to amines using iron powder under acidic conditions .
- Step 3 : Condensation of the amine intermediate with ethoxyacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Key Conditions :
| Step | Solvent | Temperature | Catalyst/Reagent | Yield Range |
|---|---|---|---|---|
| 1 | DMF | 80–100°C | K₂CO₃ | 60–75% |
| 2 | HCl/EtOH | 50–60°C | Fe powder | 70–85% |
| 3 | CH₂Cl₂ | RT | EDCI/DMAP | 50–65% |
Q. What characterization methods are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic protons, methoxy, and ethoxy groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
- X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities in the imidazo[1,2-b]pyridazine core .
Q. What solvents and catalysts are commonly used in its synthesis?
- Solvents : Dimethylformamide (DMF), dichloromethane (CH₂Cl₂), and ethanol (EtOH) for solubility and reaction efficiency .
- Catalysts/Reagents : Potassium carbonate (K₂CO₃) for substitution reactions, EDCI/DMAP for amide bond formation .
Advanced Research Questions
Q. How can reaction yields be optimized for the final condensation step?
- Temperature Control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions (e.g., hydrolysis) .
- Catalyst Screening : Testing alternatives like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improves coupling efficiency .
- Solvent Polarity : Switching to THF or acetonitrile in later stages enhances intermediate solubility .
Q. How to resolve contradictions in spectral data (e.g., NMR peak splitting vs. computational predictions)?
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in the imidazo[1,2-b]pyridazine ring .
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What computational methods aid in designing derivatives with enhanced bioactivity?
Q. How does the compound’s stability vary under different storage conditions?
-
Accelerated Degradation Studies :
Condition Degradation Pathway Half-Life 40°C/75% RH Hydrolysis of ethoxyacetamide 30 days UV Light (254 nm) Imidazo ring oxidation 7 days Mitigation : Store at –20°C in amber vials with desiccants .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against cancer-related kinases .
- Cytotoxicity Screening : MTT assays on HEK-293 or HeLa cells at 10–100 µM concentrations .
Data Contradiction Analysis
Q. Conflicting reports on the optimal solvent for Step 1: DMF vs. DMSO
Q. Discrepancies in biological activity across studies
- Variable Factors : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., serum concentration).
- Standardization : Follow NIH guidelines for dose-response curves (3 replicates, 8 concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
